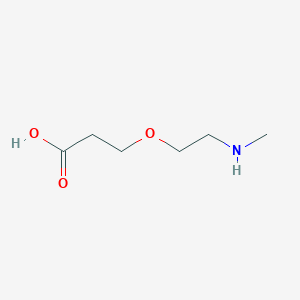
Methylamino-PEG1-acid
Übersicht
Beschreibung
Methylamino-PEG1-acid is a polyethylene glycol-based linker containing a carboxylic acid group and a methylamine group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The methylamine group is reactive with carboxylic acids and carbonyl compounds (such as ketones and aldehydes), while the terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .
Wirkmechanismus
- The primary targets of Methylamino-PEG1-acid are proteins within cells that need to be selectively degraded. These proteins are tagged for degradation via the ubiquitin-proteasome system .
- This interaction results in the specific degradation of the target protein, altering its cellular levels .
- Downstream effects include reduced levels of the target protein, impacting cellular processes and signaling pathways .
- Impact on Bioavailability :
- Cellular Effects :
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methylamino-PEG1-acid typically involves the reaction of a polyethylene glycol derivative with a methylamine source.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: Methylamino-PEG1-acid undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Substitution Reactions: The methylamine group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds.
Common Reagents and Conditions:
EDC or HATU: Used as activators for amide bond formation.
Carbonyl Compounds: Such as ketones and aldehydes, which react with the methylamine group.
Major Products:
Amides: Formed from the reaction with primary amines.
Substituted Products: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methylamino-PEG1-acid has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
- Methylamino-PEG2-acid
- Methylamino-PEG4-acid
- Methylamino-PEG-t-butyl ester
- Azido-PEG-methylamine
- Propargyl-PEG-methylamine
- Hydroxy-PEG-methylamine
Comparison: Methylamino-PEG1-acid is unique due to its specific chain length and functional groups, which provide distinct solubility and reactivity properties. Compared to longer chain derivatives like Methylamino-PEG2-acid and Methylamino-PEG4-acid, this compound offers a shorter linker length, which can be advantageous in certain applications where minimal spatial separation between functional groups is desired .
Eigenschaften
IUPAC Name |
3-[2-(methylamino)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIBCMLJZUPOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one](/img/structure/B608907.png)





